Cas no 14510-07-7 (4-formyl-8-hydroxyquinoline)

4-formyl-8-hydroxyquinoline structure
4-formyl-8-hydroxyquinoline structure
商品名:4-formyl-8-hydroxyquinoline
CAS番号:14510-07-7
MF:C10H7NO2
メガワット:173.16808
MDL:MFCD06824353
CID:2056210
PubChem ID:12901558

4-formyl-8-hydroxyquinoline 化学的及び物理的性質

名前と識別子

    • 4-formyl-8-hydroxyquinoline
    • 8-Hydroxy-chinolin-4-carbaldehyd
    • 8-hydroxy-quinoline-4-carbaldehyde
    • 8-Hydroxychinolin-4-carbaldehyd
    • 8-hydroxyquinoline-4-aldehyde
    • 8-hydroxyquinoline-4-carbaldehyde
    • DTXSID901294039
    • 8-Hydroxy-4-quinolinecarboxaldehyde
    • 4-quinolinecarboxaldehyde,8-hydroxy-
    • 14510-07-7
    • AS-63360
    • SB68296
    • AKOS022638636
    • 4-Quinolinecarboxaldehyde, 8-hydroxy-
    • W17123
    • SCHEMBL21625616
    • CS-0060035
    • MFCD06824353
    • PAA51007
    • 8-Hydroxyquinoline-4-carbaldehyde
    • MDL: MFCD06824353
    • インチ: InChI=1S/C10H7NO2/c12-6-7-4-5-11-10-8(7)2-1-3-9(10)13/h1-6,13H
    • InChIKey: PYOVEJVKZRJJQK-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=C(C=CN=C2C(=C1)O)C=O

計算された属性

  • せいみつぶんしりょう: 173.047678466g/mol
  • どういたいしつりょう: 173.047678466g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 50.2Ų

4-formyl-8-hydroxyquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1130675-250mg
8-Hydroxyquinoline-4-carbaldehyde
14510-07-7 98%
250mg
¥2248 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1130675-1g
8-Hydroxyquinoline-4-carbaldehyde
14510-07-7 98%
1g
¥5205 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1130675-100mg
8-Hydroxyquinoline-4-carbaldehyde
14510-07-7 98%
100mg
¥1512 2023-04-15
eNovation Chemicals LLC
D773053-250mg
4-Quinolinecarboxaldehyde, 8-hydroxy-
14510-07-7 95%
250mg
$875 2025-02-26
abcr
AB513011-250mg
8-Hydroxyquinoline-4-carbaldehyde; .
14510-07-7
250mg
€857.10 2025-03-19
eNovation Chemicals LLC
D773053-250mg
4-Quinolinecarboxaldehyde, 8-hydroxy-
14510-07-7 95%
250mg
$945 2024-06-06
eNovation Chemicals LLC
D773053-100mg
4-Quinolinecarboxaldehyde, 8-hydroxy-
14510-07-7 95%
100mg
$490 2024-06-06
Chemenu
CM228553-100mg
8-Hydroxyquinoline-4-carbaldehyde
14510-07-7 95%
100mg
$115 2023-01-02
Alichem
A189001047-10g
8-Hydroxyquinoline-4-carboxaldehyde
14510-07-7 98%
10g
$4,545.80 2022-04-02
eNovation Chemicals LLC
D773053-50mg
4-Quinolinecarboxaldehyde, 8-hydroxy-
14510-07-7 95%
50mg
$405 2025-02-26

4-formyl-8-hydroxyquinoline 関連文献

4-formyl-8-hydroxyquinolineに関する追加情報

Introduction to 4-formyl-8-hydroxyquinoline (CAS No. 14510-07-7)

4-formyl-8-hydroxyquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 14510-07-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in medicinal chemistry. The structural features of 4-formyl-8-hydroxyquinoline, particularly the presence of both a formyl group and a hydroxyl group on the quinoline ring, make it a versatile scaffold for further chemical modifications and biological investigations.

The molecular structure of 4-formyl-8-hydroxyquinoline consists of a benzene-like quinoline core, which is fused with a pyridine ring. The formyl group (–CHO) at the 4-position and the hydroxyl group (–OH) at the 8-position contribute to its reactivity and potential applications. These functional groups enable various chemical transformations, including condensation reactions, oxidation, and reduction processes, which are pivotal in synthesizing more complex derivatives.

In recent years, 4-formyl-8-hydroxyquinoline has been extensively studied for its pharmacological properties. Research has demonstrated its potential as an intermediate in the synthesis of bioactive molecules targeting various diseases. One of the most promising areas of investigation has been its role in developing antimicrobial and antitumor agents. The quinoline scaffold is well-documented for its ability to interact with biological targets such as enzymes and receptors, making it an attractive candidate for drug discovery.

Recent studies have highlighted the antimicrobial activity of derivatives of 4-formyl-8-hydroxyquinoline. Researchers have observed that modifications at the 4- and 8-positions can significantly enhance the efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. This has led to the exploration of novel quinoline-based antibiotics that could address emerging antibiotic-resistant strains. The formyl group in 4-formyl-8-hydroxyquinoline serves as a reactive site for further functionalization, allowing chemists to design molecules with tailored antimicrobial properties.

Beyond antimicrobial applications, 4-formyl-8-hydroxyquinoline has shown promise in oncology research. Preclinical studies have indicated that certain derivatives exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation. The hydroxyl group at the 8-position facilitates hydrogen bonding interactions with biological targets, enhancing binding affinity. Additionally, the formyl group can participate in Schiff base formation, leading to stable complexes with metal ions that have been reported to exhibit anticancer activity.

The synthesis of 4-formyl-8-hydroxyquinoline typically involves multi-step organic reactions starting from readily available precursors such as 8-aminoquinoline or 8-hydroxyquinoline. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic routes are critical for producing sufficient quantities of the compound for both laboratory-scale investigations and potential industrial applications.

In conclusion, 4-formyl-8-hydroxyquinoline (CAS No. 14510-07-7) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable scaffold for developing novel therapeutic agents targeting infections and cancer. Ongoing research continues to uncover new derivatives and applications, reinforcing its importance in medicinal chemistry and drug discovery efforts.

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